2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE
Overview
Description
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is a complex organic compound that features a pyrazole ring, a phthalimide moiety, and an isoindole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE typically involves multi-step organic reactionsEach step requires specific reagents and conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process while maintaining product quality .
Chemical Reactions Analysis
Types of Reactions
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .
Scientific Research Applications
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: These compounds share the pyrazole ring structure and may have similar biological activities.
Phthalimide derivatives: Compounds with the phthalimide moiety are known for their use in medicinal chemistry.
Isoindole derivatives:
Uniqueness
2-({[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL][(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)METHYL]AMINO}METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE is unique due to its combination of the pyrazole, phthalimide, and isoindole structures. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-[[2-(4-chloropyrazol-1-yl)ethyl-[(1,3-dioxoisoindol-2-yl)methyl]amino]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O4/c24-15-11-25-27(12-15)10-9-26(13-28-20(30)16-5-1-2-6-17(16)21(28)31)14-29-22(32)18-7-3-4-8-19(18)23(29)33/h1-8,11-12H,9-10,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVJYXREIZZADW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(CCN3C=C(C=N3)Cl)CN4C(=O)C5=CC=CC=C5C4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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